C12H8ClF3N4O2S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include multi-step organic synthesis and requires knowledge of reaction mechanisms .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that connect the atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and spectral properties .Scientific Research Applications
Antiproliferative Effects
A study by Arunachalam et al. (2019) on the antiproliferative effects of novel phenolic derivatives isolated from Nerium indicum against human breast cancer cell lines revealed significant findings. These compounds demonstrated potent binding affinity with proteins and significantly inhibited cell proliferation, suggesting their potential as drugs for cancer treatment (Arunachalam et al., 2019).
Absorption Enhancement
Research by Lindmark et al. (1998) explored how sodium caprate enhances the permeability of high molecular weight model drugs in intestinal epithelial Caco-2 monolayers. This study provides insights into the mechanisms of drug absorption enhancement, indicating a significant potential for improving drug delivery systems (Lindmark et al., 1998).
Complement Activation Inhibition
A study by Horstick et al. (2001) investigated the use of C1-esterase inhibitor in reducing myocardial injury during reperfusion of ischemic myocardium. The findings highlighted the importance of dosage, as correct dosing significantly protected ischemic tissue, while higher doses could provoke detrimental side effects (Horstick et al., 2001).
Anti-inflammatory Effects
Wang et al. (2011) investigated the anti-inflammatory effects of a novel compound, C12. Their study demonstrated that C12 significantly inhibited the production of proinflammatory cytokines and protected against inflammatory injury in vivo, suggesting its potential as a non-steroid anti-inflammatory agent (Wang et al., 2011).
Chromatographic Applications
The study by Wang et al. (2016) on the characterization of a reversed phase liquid chromatography/hydrophilic interaction chromatography mixed-mode C18-DTT stationary phase showed its efficacy in separating various compounds. This highlights its potential application in analytical chemistry for the separation and analysis of complex mixtures (Wang et al., 2016).
Safety And Hazards
Future Directions
This involves predicting or proposing future research directions based on the current understanding of the compound .
For a specific compound, you can refer to scientific literature or databases. Google Scholar and PubMed are good starting points for finding relevant papers. Always ensure to read and analyze the methodology and findings of each paper carefully.
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N4O2S/c13-7-2-1-6(12(14,15)16)3-8(7)18-10(22)5-23-11-19-9(21)4-17-20-11/h1-4H,5H2,(H,18,22)(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJZDYGUVVVMIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CSC2=NN=CC(=O)N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C12H8ClF3N4O2S |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.